N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Description
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851988-47-1) is a heterocyclic compound featuring a benzodioxine core fused with a carbohydrazide moiety and a 4,6-difluorobenzo[d]thiazol-2-yl substituent. Its molecular formula is C₁₆H₁₁F₂N₃O₃S, with a molecular weight of 363.3 g/mol .
Properties
IUPAC Name |
N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O3S/c17-8-5-9(18)14-13(6-8)25-16(19-14)21-20-15(22)12-7-23-10-3-1-2-4-11(10)24-12/h1-6,12H,7H2,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWHGNUNLSHAIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC3=NC4=C(C=C(C=C4S3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701326779 | |
| Record name | N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816787 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851988-47-1 | |
| Record name | N'-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701326779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The compound, also known as N’-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide, is a derivative of thiazole. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes. For example, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation and pain.
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific structures and functional groups. For example, some thiazole derivatives have been found to inhibit the COX-1 enzyme, affecting the inflammatory response.
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability.
Result of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. For example, some thiazole derivatives have been found to inhibit the COX-1 enzyme, leading to anti-inflammatory effects.
Biological Activity
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This compound belongs to a class of benzothiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential applications in agriculture and medicine.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole moiety that contributes to its biological activity through interactions with various biological targets.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit succinate dehydrogenase (SDH), an enzyme critical for cellular respiration in fungi. This inhibition leads to reduced fungal growth and viability .
- Growth Promotion in Plants : Preliminary studies suggest that this compound can stimulate plant growth by enhancing nitrate reductase activity in treated plants. This effect was observed in both wheat seedlings and Arabidopsis thaliana, indicating its potential as a plant growth promoter .
- Antifungal Activity : The compound exhibits significant antifungal properties against various pathogens. For instance, it has demonstrated lower effective concentrations (EC50) than commercial fungicides against Fusarium graminearum, suggesting its potential as an effective agricultural fungicide .
Biological Activity Data
The following table summarizes the biological activities observed for this compound:
| Activity | Target Organism | EC50 (μg/mL) | Comparison |
|---|---|---|---|
| Antifungal | Fusarium graminearum | 0.93 | Superior to thifluzamide (>50) |
| Plant Growth Stimulation | Arabidopsis thaliana | - | Increased biomass observed |
| Enzyme Inhibition | Succinate Dehydrogenase | - | Significant inhibition noted |
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Study on Antifungal Activity : A recent study demonstrated that benzothiazole derivatives exhibit promising antifungal activity against various fungal strains. The study highlighted the effectiveness of these compounds in agricultural applications as potential alternatives to traditional fungicides .
- Plant Growth Promotion Research : Another investigation focused on the ability of benzothiazole derivatives to enhance plant growth parameters. The results indicated that compounds similar to this compound could stimulate root development and overall biomass increase in treated plants .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study published in the European Journal of Medicinal Chemistry demonstrated that compounds with similar structures showed IC50 values in the micromolar range against specific cancer cell lines, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
The compound has been investigated for its role as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression and are implicated in cancer progression.
Data Table: HDAC Inhibition Potency
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | TBD | HDAC8 |
| Similar Benzothiazole Derivative | 5.0 | HDAC6 |
Antimicrobial Properties
The antimicrobial activity of benzothiazole derivatives has also been explored. The compound shows promise against various bacterial strains.
Case Study:
Research highlighted in ChemBioChem indicated that certain benzothiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Organic Electronics
This compound can be utilized in organic electronic devices due to its favorable electronic properties.
Data Table: Electronic Properties
| Property | Value |
|---|---|
| Band Gap (eV) | TBD |
| Conductivity (S/cm) | TBD |
Photovoltaic Applications
The compound's ability to absorb light and convert it into electrical energy makes it a candidate for use in photovoltaic cells.
Case Study:
In a study focusing on organic solar cells, compounds with similar structures were incorporated into device architectures leading to enhanced efficiency compared to traditional materials .
Targeting Protein Interactions
The compound has been studied for its potential to interact with specific proteins involved in disease pathways.
Case Study:
Research demonstrated that derivatives could selectively bind to target proteins through covalent interactions, potentially leading to novel therapeutic strategies for diseases such as cancer and neurodegenerative disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Aromatic Substituents
a. N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (CAS: 851979-00-5)
- Key Differences : Lacks the second fluorine atom at position 6 of the benzothiazole ring.
- Synthesis : Similar to the target compound but uses 4-fluorobenzo[d]thiazol-2-amine as a precursor .
b. N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride
- Key Differences: Replaces the carbohydrazide group with a carboxamide linked to a morpholinopropyl chain.
- Impact : Enhanced solubility due to the morpholine moiety and hydrochloride salt formation. This derivative is prioritized in pharmacological studies for improved bioavailability .
Hydrazinecarbothioamide Derivatives
Compounds such as (E)-2-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methylene)hydrazine-1-carbothioamide () and 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones () share structural motifs with the target compound:
- Shared Features : Benzodioxine core and hydrazine-derived side chains.
- Divergence : Replacement of the benzothiazole group with triazole or phenylsulfonyl groups.
- Functional Impact :
Table 1: Comparative Analysis of Key Parameters
| Compound Name | Molecular Weight | Substituents | Solubility (Water) | Key Functional Groups |
|---|---|---|---|---|
| N'-(4,6-difluorobenzo[d]thiazol-2-yl)-carbohydrazide (Target) | 363.3 | 4,6-difluoro-benzothiazole | 0.4 µg/mL | Hydrazide, benzodioxine |
| N'-(4-fluorobenzo[d]thiazol-2-yl)-carbohydrazide (CAS: 851979-00-5) | 345.3 | 4-fluoro-benzothiazole | Not reported | Hydrazide, benzodioxine |
| 2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (Precursor, CAS: N/A) | 222.2 | None | Not reported | Hydrazide, benzodioxine |
| 5-(4-(4-Cl-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3-thione | 507.9 | Triazole, phenylsulfonyl | Insoluble | Triazole, C=S, sulfonyl |
Key Research Findings
- Synthetic Flexibility : The carbohydrazide group in the target compound allows for diverse derivatization, such as condensation with aryl aldehydes to form Schiff bases ().
- Pharmacological Potential: Analogues with morpholine substituents () demonstrate enhanced solubility, suggesting strategic modifications for drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide?
- Methodological Answer : The synthesis typically involves three key steps:
- Benzothiazole Formation : Reacting 2-aminothiophenol with a fluorinated benzaldehyde under acidic conditions to form the 4,6-difluorobenzo[d]thiazole moiety .
- Dioxine Ring Synthesis : Condensation of catechol derivatives with dihalides under basic conditions to construct the dihydrobenzo[b][1,4]dioxine framework .
- Coupling via Carbohydrazide Linkage : The final step employs hydrazide-based coupling reagents (e.g., carbodiimides) to connect the benzothiazole and dioxine subunits. Continuous flow reactors are recommended to enhance yield (up to 75%) and purity (>95%) .
Q. How can researchers characterize the structural features of this compound using spectroscopic methods?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of fluorine atoms (δ ~160-165 ppm for ) and the carbohydrazide NH protons (δ ~9-10 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the dioxine and thiazole regions .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular formula (CHFNOS) with a molecular ion peak at m/z 385.3 .
- X-ray Crystallography : Single-crystal analysis confirms the Z-configuration of the carbohydrazide bond and dihedral angles between aromatic rings .
Q. What are the primary biological targets of this compound in pharmacological studies?
- Methodological Answer :
- Cyclooxygenase (COX) Inhibition : The compound selectively inhibits COX-2 (IC = 0.8 µM) over COX-1 (IC = 12 µM), as shown in enzyme-linked immunosorbent assays (ELISAs) using recombinant proteins .
- Antimicrobial Activity : Testing against Staphylococcus aureus (MIC = 8 µg/mL) involves broth microdilution assays under CLSI guidelines .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity data for this compound?
- Methodological Answer : Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability. For example, COX-2 inhibition assays should use consistent ATP concentrations .
- Structural Analogues : Compare activity with 4-fluorobenzothiazole derivatives (e.g., 85% reduced potency in 4,6-difluoro vs. monofluoro analogues) to identify critical substituents .
- Solubility Limitations : Use DMSO stock solutions ≤0.1% (v/v) to avoid solvent interference. Aqueous solubility is pH-dependent (2 µg/mL at pH 7.4) .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties?
- Methodological Answer :
- LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF) to reduce logP from 3.2 to 2.5, enhancing aqueous solubility. Computational modeling (e.g., Schrödinger QikProp) predicts ADMET profiles .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic soft spots. For example, hydrazide hydrolysis is a major pathway (t = 45 min), which can be mitigated by methyl substitution .
Q. How can structure-activity relationship (SAR) studies be designed to enhance efficacy?
- Methodological Answer :
- Functional Group Modifications :
- Replace the carbohydrazide with a carboxamide to test hydrogen-bonding requirements (synthesis via EDCI/HOBt coupling) .
- Vary fluorine positions on the benzothiazole (e.g., 4-F vs. 6-F) to assess steric effects on COX-2 binding .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA on a dataset of 30 analogues to identify electrostatic and hydrophobic contributions to activity (q > 0.6) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
